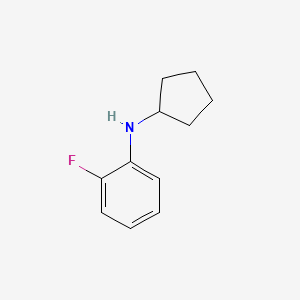

N-cyclopentyl-2-fluoroaniline

Description

Contextual Significance of Fluorinated Aniline (B41778) Architectures in Organic Synthesis

Fluorinated aniline architectures are of profound importance in organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an organic molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins. smolecule.comresearchgate.net Consequently, fluorinated anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. google.comgoogle.com

In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to optimize lead compounds. Fluorinated anilines are key precursors for the synthesis of a wide array of biologically active agents, including kinase inhibitors for cancer therapy, antimalarial drugs, and antibacterial compounds. researchgate.netacs.org The electron-withdrawing nature of fluorine can influence the pKa of the aniline nitrogen, affecting its reactivity and interaction with biological targets. General methods for preparing fluorinated anilines include the nitration of fluorinated aromatics followed by reduction, or the chlorine-fluorine exchange (Halex) reaction on chlorinated nitrobenzenes. google.comgoogle.com

N-Cyclopentyl-2-Fluoroaniline: A Pivotal Synthon and Intermediate in Chemical Research

This compound, with the chemical identifier CAS number 1019482-17-7, is a significant synthon for creating elaborate molecular structures. bldpharm.com Its structure, featuring a reactive secondary amine and a fluorinated benzene (B151609) ring, offers multiple sites for chemical modification. The cyclopentyl group enhances lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of derivative compounds. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1019482-17-7 | bldpharm.com |

| Molecular Formula | C₁₁H₁₄FN | bldpharm.com |

| Molecular Weight | 179.23 g/mol | |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCC(CC1)NC2=CC=CC=C2F | |

The synthesis of this compound can be achieved through several established organic chemistry methods, highlighting its accessibility as a research intermediate.

Plausible Synthetic Routes to this compound

| Synthetic Method | Reactants | General Conditions | Reference |

|---|---|---|---|

| Reductive Amination | 2-Fluoroaniline (B146934) and Cyclopentanone (B42830) | A reducing agent such as sodium borohydride (B1222165) or borane-tetrahydrofuran (B86392) complex is used to reduce the imine formed in situ. | smolecule.com |

| Nucleophilic Alkylation | 2-Fluoroaniline and Cyclopentyl Bromide | The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. |

| Buchwald-Hartwig Amination | 2-Fluorobromobenzene and Cyclopentylamine (B150401) | This palladium-catalyzed cross-coupling reaction uses a phosphine (B1218219) ligand and a base like sodium tert-butoxide. | |

The utility of this compound as a building block is demonstrated in its use for synthesizing more complex heterocyclic systems. For instance, the core structure of this compound is incorporated into quinazoline (B50416) derivatives designed as potential kinase inhibitors. nih.gov

Overview of Academic Research Trajectories for this compound Derivatives

The academic and industrial research involving derivatives of this compound primarily focuses on the development of new therapeutic agents, particularly in oncology and infectious diseases. The scaffold provides a versatile platform for generating libraries of compounds for screening against various biological targets.

One major research trajectory is the development of protein kinase inhibitors . The this compound moiety is a key component of scaffolds designed to target enzymes like Mer tyrosine kinase, which is implicated in cancer. nih.gov Patents for other kinase inhibitors, such as those targeting Aurora kinases, also describe related structures containing cycloalkyl and fluoroaniline (B8554772) motifs, indicating a consistent strategy in drug design. google.com Furthermore, quinoxaline (B1680401) derivatives bearing a cyclopentyl group have been synthesized and investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy. nih.gov

Another significant area of research is in the discovery of novel antimicrobial agents . A notable example is the synthesis of 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline, a derivative that incorporates the N-cyclopentyl-fluoroaniline concept into a triazole system, which has been studied for its antistaphylococcal activity. mdpi.com

The table below summarizes key research findings for representative derivatives.

Research Applications of this compound Derivatives

| Derivative Structure/Name | Research Area | Key Findings | Reference |

|---|---|---|---|

| 4-(N-Cyclopentyl)amino-2-(phenyl)aminoquinazolines | Kinase Inhibition | Derivatives were synthesized and evaluated as inhibitors of Mer tyrosine kinase, a target in oncology. | nih.gov |

| 2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline | Antimicrobial Agents | Synthesized as part of a library of triazole-based hybrids and tested for antistaphylococcal activity. | mdpi.com |

| N-Cyclopentyl-4-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)benzamide | Kinase Inhibition (VEGFR-2) | Synthesized as a potential VEGFR-2 inhibitor for anti-cancer applications. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUXCYMFOFEOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentyl 2 Fluoroaniline and Its Analogs

Conventional N-Alkylation Strategies for Aniline (B41778) Derivatives

Conventional N-alkylation methods represent the most direct and established pathways for forming the crucial carbon-nitrogen bond in N-cyclopentyl-2-fluoroaniline. These strategies typically involve the reaction of an amine with an alkylating agent, often an electrophile, or the condensation of an amine with a carbonyl compound followed by reduction.

Direct N-alkylation of 2-fluoroaniline (B146934) can be achieved through two primary protocols: reductive amination and nucleophilic substitution.

Reductive Amination: This is a highly efficient one-pot procedure that involves the reaction of 2-fluoroaniline with cyclopentanone (B42830). bu.edu The process begins with the formation of an imine intermediate via nucleophilic addition of the amine to the carbonyl group, typically under mildly acidic conditions that catalyze the dehydration step. organicchemistrytutor.com This imine is not isolated but is immediately reduced in situ to the desired secondary amine, this compound. bu.eduorganicchemistrytutor.com This method is advantageous as it minimizes waste and reduces reaction time by combining multiple steps into a single operation. bu.edu

Nucleophilic Substitution: This classic approach involves the reaction of 2-fluoroaniline with a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl iodide. In this SN2 reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide and displacing the halide leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct and prevent the protonation of the starting aniline, which would render it non-nucleophilic.

The success and efficiency of direct N-alkylation are highly dependent on the careful selection and optimization of reaction parameters.

For reductive amination , the choice of reducing agent is critical. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they may also reduce the starting ketone. organicchemistrytutor.com Milder, more selective reagents are often preferred. bu.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards ketones but readily reduce the more electrophilic iminium ion intermediate that forms in situ. bu.eduorganicchemistrytutor.com The pH of the reaction is also a key parameter; slightly acidic conditions favor imine formation without deactivating the amine nucleophile.

| Reducing Agent | Key Characteristics | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Strong reductant; can reduce aldehydes/ketones. Requires sequential addition after imine formation. | Methanol or Ethanol solvent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; reduces imines much faster than ketones. Can be used in one-pot reactions. organicchemistrytutor.com | Slightly acidic (pH 5-6), Methanol. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very mild and selective; often preferred for acid-sensitive substrates. Non-toxic byproducts. bu.edu | Dichloroethane (DCE) or Tetrahydrofuran (THF). |

For nucleophilic substitution , optimization focuses on the base, solvent, and temperature. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic organic bases. The choice of solvent is crucial for solubilizing the reactants and influencing the reaction rate; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. Temperature control is necessary to prevent side reactions, such as over-alkylation, which would lead to the formation of a tertiary amine.

Multistep Condensation and Derivatization Routes

When direct alkylation methods are inefficient or incompatible with other functional groups in the molecule, multistep synthetic sequences are employed. These routes often involve the use of protecting groups to modulate the reactivity of the aniline nitrogen.

A robust multistep strategy involves the temporary conversion of 2-fluoroaniline into a sulfonamide. In this approach, the aniline is first reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride) in the presence of a base to form a stable N-sulfonyl-2-fluoroaniline intermediate.

The resulting sulfonamide has several key properties that facilitate the synthesis:

The acidity of the N-H proton is significantly increased, allowing for deprotonation with weaker bases.

The resulting anion is a potent nucleophile for alkylation with cyclopentyl bromide.

The sulfonamide group can be cleaved under specific conditions to regenerate the free secondary amine.

This sequence provides a controlled, stepwise method for N-alkylation, avoiding the common problem of over-alkylation seen in direct methods. The choice of sulfonyl group is important as it dictates the conditions required for its eventual removal.

| Sulfonyl Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|

| p-Toluenesulfonyl (Tosyl) | Ts | Strongly acidic conditions (e.g., HBr/acetic acid) or reducing agents (e.g., sodium amalgam). |

| 2-Nitrobenzenesulfonyl (Nosyl) | Ns | Mild nucleophilic cleavage (e.g., thiophenol and K₂CO₃). |

| Trifluoromethanesulfonyl (Triflyl) | Tf | Cleaved under reductive conditions. |

Protecting groups are essential tools in multi-step synthesis, serving to temporarily mask a reactive functional group, like the amine in 2-fluoroaniline, to prevent it from undergoing unwanted reactions. jocpr.com In the context of synthesizing this compound or more complex analogs, the amine might be protected to allow for chemical modifications on another part of the molecule.

Beyond the sulfonamides discussed previously, carbamate-based protecting groups are widely used for amines. researchgate.net The tert-butoxycarbonyl (Boc) group is a prominent example, valued for its ease of installation using di-tert-butyl dicarbonate (B1257347) and its stability towards a wide range of nucleophilic and basic conditions. researchgate.net Crucially, the Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), ensuring that other acid-sensitive parts of the molecule remain intact. researchgate.net Other common protecting groups include the benzyl (B1604629) (Bn) and carboxybenzyl (Cbz) groups, which are typically removed by catalytic hydrogenolysis. jocpr.com The strategic selection of a protecting group is based on its orthogonality—its ability to be removed without affecting other protecting groups present in the molecule. springernature.com

Transition Metal-Catalyzed C-N Bond Formation

Modern synthetic organic chemistry heavily relies on transition metal catalysis to construct C-N bonds with high efficiency and selectivity. mdpi.com These methods have become powerful alternatives to conventional N-alkylation for synthesizing compounds like this compound.

The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction. This methodology facilitates the coupling of an amine (2-fluoroaniline) with an aryl or alkyl halide/pseudohalide (e.g., cyclopentyl bromide or cyclopentyl tosylate). The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand that facilitates the catalytic cycle, and a base. This approach is known for its broad substrate scope and tolerance of various functional groups.

The Ullmann condensation is an older, yet still relevant, copper-catalyzed method for C-N bond formation. A patent describes a related preparation of N-alkyl-2-fluoroanilines via a copper-catalyzed reaction between o-fluorobromobenzene and an N-alkyl formamide, followed by hydrolysis. google.com This demonstrates the utility of copper catalysis in forming the N-aryl bond, which is a key transformation in this chemical space. These transition metal-catalyzed reactions often proceed under milder conditions and with higher yields than traditional methods, making them highly valuable in modern synthetic chemistry. mdpi.com

| Reaction Name | Metal Catalyst | Typical Coupling Partners | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Amine + Alkyl/Aryl Halide | High functional group tolerance, broad scope, generally mild conditions. |

| Ullmann Condensation | Copper (Cu) | Amine + Aryl Halide | Cost-effective metal catalyst, effective for aryl amine synthesis. google.com |

Buchwald-Hartwig Amination for the Synthesis of this compound Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org The development of various generations of catalyst systems has continually expanded the scope and utility of this transformation. wikipedia.org

For the synthesis of this compound analogs, a typical Buchwald-Hartwig approach would involve the reaction of a 2-fluoro-substituted aryl halide (e.g., 2-fluoro-1-iodobenzene, 1-bromo-2-fluorobenzene, or 1-chloro-2-fluorobenzene) with cyclopentylamine (B150401). The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Common palladium sources for Buchwald-Hartwig amination include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. wiley.com The selection of the phosphine ligand is arguably the most crucial parameter, as it influences the stability and reactivity of the palladium catalyst. For the coupling of cyclic secondary amines, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. Bidentate phosphine ligands like BINAP and DPPF were early developments that allowed for the efficient coupling of primary amines. wikipedia.org More advanced, sterically hindered monophosphine ligands have further broadened the reaction's scope. wikipedia.org

The choice of base is also a key factor, with common options including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). wiley.comresearchgate.net The solvent for the reaction is typically an inert, high-boiling solvent such as toluene (B28343) or dioxane. libretexts.org

Below is an interactive data table summarizing typical conditions for the Buchwald-Hartwig amination of aryl halides with amines, which can be adapted for the synthesis of this compound analogs.

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | Ylide-phosphine | KOtBu | Toluene | RT | >95 |

| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ | Ylide-phosphine | KOtBu | Toluene | RT | 94 |

| 4-Chloroanisole | Aniline | Pd₂(dba)₃ | Ylide-phosphine | KOtBu | Toluene | RT | 96 |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | MW | Good |

This table is a composite based on analogous reactions and serves as a guide for potential reaction conditions. wiley.comresearchgate.net

Palladium(II)-Initiated and Photoredox-Catalyzed Approaches

In recent years, novel strategies for C-N bond formation have emerged that utilize palladium(II) precatalysts or leverage the power of photoredox catalysis. These methods offer alternative pathways to the traditional Pd(0)/Pd(II) cycle of the Buchwald-Hartwig amination and can provide complementary reactivity.

Palladium(II)-initiated catalysis often involves the in-situ reduction of the Pd(II) species to the active Pd(0) catalyst. The catalytic cycle then proceeds in a manner similar to the standard Buchwald-Hartwig reaction. libretexts.org

Photoredox catalysis, on the other hand, utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. liverpool.ac.uknih.gov In the context of C-N bond formation, a photocatalyst, upon excitation by light, can either oxidize the amine or reduce the aryl halide to generate the corresponding radical species, which then engage in the C-N bond-forming event, often in concert with a nickel co-catalyst. liverpool.ac.uknih.govliverpool.ac.uk

A notable development in this area is the photochemical C-N coupling of aryl halides with nitroarenes catalyzed by a Ni(II)-aryl complex, which circumvents the need for pre-formed anilines. liverpool.ac.uknih.gov While not a direct synthesis of N-cyclopentylanilines, this methodology highlights the potential of photoredox catalysis to forge C-N bonds from alternative nitrogen sources. liverpool.ac.uknih.gov The reaction proceeds under purple light irradiation with a trialkylamine as a mild base and does not require an external photosensitizer. liverpool.ac.uknih.gov

Another approach involves the direct amination of aryl halides with ammonium (B1175870) salts, catalyzed by a Ni(OAc)₂-bipyridine complex under light irradiation. liverpool.ac.uk This method provides a direct route to primary arylamines from readily available starting materials. liverpool.ac.uk

The application of photoredox catalysis to the direct synthesis of N-cyclopentyl anilines is an emerging area. The general principle would involve the generation of a cyclopentylaminyl radical or an aryl radical from the corresponding precursors, followed by their cross-coupling. These reactions are often characterized by their mild conditions and high functional group tolerance.

An interactive data table summarizing a photoredox/nickel dual-catalyzed C-N coupling is presented below, illustrating the potential conditions for synthesizing this compound analogs.

| Aryl Halide | Amine Source | Photocatalyst | Co-catalyst | Base | Solvent | Light Source | Yield (%) |

| Aryl Bromide | Formamide | Thioxanthone | Ni Catalyst | NaHCO₃ | Not Specified | Not Specified | Good |

| Aryl Chloride | Ammonium Salt | None (Ni complex) | Ni(OAc)₂/d-Mebpy | DBU | DMSO/THF | Purple LEDs | High |

| 4-Bromobenzoate | 4-Nitroanisole | None (Ni complex) | Ni-aryl complex | DIPEA | Not Specified | Purple LEDs | Good |

This table is based on analogous photoredox-catalyzed C-N coupling reactions. liverpool.ac.uknih.govliverpool.ac.uk

Exploration of Chemical Reactivity and Transformation Pathways of N Cyclopentyl 2 Fluoroaniline

Reactivity of the Aryl Fluoride (B91410) Moiety: Nucleophilic Aromatic Substitution (SNAr) Investigations

The carbon-fluorine bond in aryl fluorides is the strongest carbon-halogen bond, making these compounds generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions unless the aromatic ring is activated by potent electron-withdrawing groups. researchgate.netyoutube.comlibretexts.org However, recent advancements in catalysis have enabled the functionalization of unactivated aryl fluorides, including derivatives like N-cyclopentyl-2-fluoroaniline.

A significant breakthrough in the functionalization of unactivated aryl fluorides has been the development of electrophotocatalytic SNAr reactions. researchgate.netnih.gov This methodology allows for the substitution of the fluoride atom under ambient temperature and without the need for a strong base. nih.gov The process utilizes an electrophotocatalyst, such as 2,3-dichloro-5,6-dicyanoquinone (DDQ), which, under mild electrochemical potential and visible-light irradiation, facilitates the reaction. researchgate.net

The proposed mechanism involves a single electron photooxidation of the aryl fluoride to form an arene radical cation. researchgate.net This reactive intermediate is then intercepted by a nucleophile. Subsequent single-electron reduction and elimination of the fluoride ion yield the final substitution product. researchgate.net This method has demonstrated good functional group tolerance and has been applied to the late-stage modification of bioactive molecules. researchgate.net While specific studies on this compound are not detailed, its structural features as an unactivated aryl fluoride make it a potential substrate for this type of transformation.

| Catalyst System | Reaction Conditions | Nucleophile Scope | Mechanistic Feature |

| DDQ (electrophotocatalyst) | Ambient temperature, no strong base, visible light, mild electrochemical potential | Nitrogen heterocycles, alcohols, carbamates | Formation of an arene radical cation intermediate |

Functionalization at the Secondary Amine Linkage

The secondary amine group in this compound is a key site for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, enabling reactions with a range of electrophiles.

Reactions typical for secondary amines include acylation, alkylation, and sulfonylation. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. This transformation can be useful to protect the amine functionality or to introduce new functional groups. researchgate.net Alkylation, while sometimes challenging to control, can introduce a second alkyl group on the nitrogen, leading to a tertiary amine.

Furthermore, the secondary amine can participate in coupling reactions. For example, ruthenium-catalyzed deaminative coupling of primary amines with aniline (B41778) derivatives can form secondary amines. nih.gov While this specific reaction builds the secondary amine, analogous catalytic systems could potentially be used to further functionalize the existing secondary amine in this compound. Multicatalytic cascade reactions involving secondary amines have also been developed for the synthesis of complex molecules like functionalized cyclopentanones. nih.govnih.gov

Electrophilic and Nucleophilic Reactions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The secondary amine group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring. byjus.combyjus.com However, the fluorine atom is a deactivating group, which withdraws electron density inductively but can direct ortho and para through resonance. The interplay of these two groups will determine the precise outcome of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org In strongly acidic conditions, the amine can be protonated to form an anilinium ion, which is a meta-directing group. byjus.comchemistrysteps.com To achieve selective substitution, protection of the amine group, for instance by acetylation, is often employed to moderate its activating effect and improve regioselectivity. byjus.comchemistrysteps.com

| Reaction | Reagents | Expected Product Orientation | Controlling Factors |

| Bromination | Br₂ | Ortho, Para to the amine | Activating effect of the amine group |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para, and Meta products | Protonation of the amine in acidic media |

| Sulfonation | H₂SO₄ | Ortho, Para to the amine | Formation of anilinium hydrogen sulphate |

Nucleophilic Aromatic Substitution:

As discussed in section 3.1, nucleophilic attack on the aromatic ring is challenging due to the electron-rich nature of the benzene ring. However, the presence of the fluorine atom provides a potential leaving group for SNAr reactions, especially when facilitated by modern catalytic methods. nih.govnih.gov The success of such reactions on this compound would depend on the ability to overcome the electron-donating effect of the amine group, which generally disfavors nucleophilic attack. libretexts.org

Insertion Reactions with Heterocumulenes Involving N-Substituted Aniline Derivatives

N-substituted anilines can undergo insertion reactions with heterocumulenes like isocyanates and isothiocyanates. These reactions typically involve the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon of the heterocumulene. nih.govresearchgate.net

For instance, the reaction with an isocyanate would lead to the formation of a substituted urea (B33335) derivative. Similarly, reacting this compound with an isothiocyanate would yield a thiourea (B124793) derivative. The reactivity of isocyanates and isothiocyanates can be influenced by various factors, including the substituents on both reactants and the use of catalysts. core.ac.ukresearchgate.netbohrium.com These reactions are valuable for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

| Heterocumulene | Product |

| Isocyanate (R-N=C=O) | N-cyclopentyl-N-(2-fluorophenyl)-N'-R-urea |

| Isothiocyanate (R-N=C=S) | N-cyclopentyl-N-(2-fluorophenyl)-N'-R-thiourea |

Strategic Derivatization and Scaffold Construction from N Cyclopentyl 2 Fluoroaniline

Design and Synthesis of Carboxamide-Functionalized Derivatives

The carboxamide functional group (-CO-NH-) is a critical feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties through hydrogen bonding. The direct synthesis of a carboxamide derivative from N-cyclopentyl-2-fluoroaniline would typically involve an acylation reaction. This is achieved by reacting the aniline's secondary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or by using a peptide coupling reagent (e.g., DCC, EDCI) to facilitate the reaction with a carboxylic acid.

While no literature was found describing the synthesis of carboxamides starting directly from this compound, related structures have been reported. For instance, various N-cyclopentyl carboxamides have been synthesized by reacting cyclopentylamine (B150401) with activated carboxylic acids. mdpi.com This highlights the general feasibility of forming the N-cyclopentyl amide bond, though not via the specific starting material .

Systematic Modifications for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve the systematic synthesis of a series of related compounds (analogs) based on a central scaffold, followed by biological testing to determine how specific structural modifications affect the compound's activity. mdpi.com Key modifications can include altering substituent size, lipophilicity, and electronic properties on different parts of the molecule.

A comprehensive literature search did not identify any SAR studies where this compound was used as the primary scaffold for systematic modification. Such a study would theoretically involve creating a library of analogs by:

Modifying the cyclopentyl ring: Introducing substituents or changing the ring size.

Altering the substitution on the phenyl ring: Changing the position or nature of the fluorine atom, or adding other substituents.

Derivatizing the amine: Converting the amine into various functional groups, such as the amides and heterocycles discussed in previous sections.

By comparing the biological activities of these analogs, researchers could deduce which structural features are critical for a desired therapeutic effect, guiding the design of more potent and selective agents. mdpi.com However, at present, such a systematic exploration based on this specific starting material is not available in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques for N Cyclopentyl 2 Fluoroaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-cyclopentyl-2-fluoroaniline. Techniques such as ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the chemical environment of each atom, their connectivity, and through-space interactions. bas.bg

In ¹H NMR, the aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The N-H proton of the secondary amine typically appears as a broad singlet, which can be confirmed by D₂O exchange. The protons on the cyclopentyl ring show characteristic multiplets, with the methine proton attached to the nitrogen appearing at a downfield-shifted position.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-2) shows a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic signal. chemicalbook.com The other aromatic carbons exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which aid in their assignment. The signals for the cyclopentyl carbons are observed in the aliphatic region of the spectrum.

¹⁹F NMR provides a direct and sensitive method for observing the fluorine atom, typically resulting in a single resonance for this compound, which is split by neighboring protons.

NMR is also a powerful technique for real-time reaction monitoring. For instance, during the synthesis of this compound from 2-fluoroaniline (B146934) and a cyclopentylating agent, the reaction progress can be followed by observing the disappearance of the ¹H NMR signal for the -NH₂ protons of the starting material (typically two protons integrating to a single peak) and the concurrent appearance of the product's N-H signal and the characteristic cyclopentyl proton signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound Predicted values are based on data for structurally similar compounds like 2-fluoroaniline and other N-alkylanilines. chemicalbook.comrsc.orgspectrabase.com

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Aromatic H (4H) | 6.6 - 7.2 | m (complex multiplets due to H-H and H-F couplings) |

| N-H (1H) | ~4.5 - 5.5 | br s (broad singlet) | |

| Cyclopentyl CH-N (1H) | ~3.5 - 4.0 | m (multiplet) | |

| Cyclopentyl CH₂ (8H) | ~1.4 - 2.0 | m (multiplets) | |

| ¹³C | C-F | ~150 - 155 | d (doublet), ¹JCF ≈ 240-250 Hz |

| C-N | ~135 - 140 | d (doublet), ²JCF ≈ 10-15 Hz | |

| Aromatic C | ~115 - 125 | d or dd (doublets or doublet of doublets) | |

| Cyclopentyl CH-N | ~55 - 60 | s (singlet) | |

| Cyclopentyl CH₂ | ~24 - 34 | s (singlets) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. For this compound, the molecular ion peak (M⁺) would be observed at an odd m/z value, consistent with the nitrogen rule for compounds containing a single nitrogen atom. whitman.edu

The fragmentation of N-substituted anilines is well-characterized. miamioh.edu The primary fragmentation pathway involves alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. wikipedia.org For this compound, this would lead to the loss of a cyclopentyl radical or the loss of an alkene from the cyclopentyl ring. Another common fragmentation pathway for anilines is the loss of hydrogen cyanide (HCN) from the aromatic ring after initial fragmentation. whitman.edumiamioh.edu

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound Predictions based on established fragmentation patterns for aliphatic and aromatic amines. whitman.edumiamioh.edulibretexts.org

| m/z Value (Predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₄FN]⁺ (Molecular Ion) | - |

| 178 | [M-H]⁺ | Loss of H radical from N-H or cyclopentyl ring |

| 110 | [C₆H₅FN]⁺ | α-cleavage: Loss of C₅H₉ radical |

| 111 | [C₆H₆FN]⁺ | Cleavage with H-rearrangement |

| 83 | [C₅H₄F]⁺ | Loss of HCN from [C₆H₅FN]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgsielc.com These methods are excellent for identifying functional groups and confirming structural features.

In the IR spectrum of this compound, a key diagnostic band is the N-H stretching vibration. As a secondary amine, it is expected to show a single, relatively sharp absorption band in the region of 3300-3500 cm⁻¹. libretexts.org This contrasts with a primary amine (like the 2-fluoroaniline precursor), which exhibits two bands in this region (symmetric and asymmetric stretches). wikieducator.org Other important absorptions include the C-N stretching of the aromatic amine (1250-1335 cm⁻¹), strong aromatic C=C stretching bands (1500-1620 cm⁻¹), and a strong C-F stretching band (1200-1300 cm⁻¹). libretexts.orgwikieducator.org

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. researchgate.net Therefore, it is highly effective for observing the vibrations of the aromatic ring's carbon skeleton (e.g., C=C bonds) and the C-C bonds of the cyclopentyl group. d-nb.info The complementarity of IR and Raman is powerful; vibrations that are strong in Raman may be weak in IR, and vice-versa. sielc.com

Table 3: Key Vibrational Frequencies for this compound Frequencies are based on typical values for secondary aromatic amines and fluoroaromatic compounds. libretexts.orgwikieducator.orgresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Strong | Strong |

| N-H Bend | 1500 - 1580 | Medium | Weak |

| Aromatic C-N Stretch | 1250 - 1335 | Strong | Medium |

| C-F Stretch | 1200 - 1300 | Strong | Medium |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. mdpi.comgrafiati.com This technique yields a wealth of information, including exact bond lengths, bond angles, and torsion angles. researchgate.net

An XRD analysis of a suitable crystalline derivative would reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the fluoroaniline (B8554772) plane. It would also provide precise measurements of the C-N, C-F, and aromatic C-C bond lengths. Furthermore, XRD elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the N-H group as a donor and the fluorine atom or an acceptor group on a neighboring molecule. nih.govmdpi.com The packing arrangement of the molecules in the unit cell can also be visualized. This level of structural detail is unparalleled by other techniques and is crucial for understanding structure-property relationships. wikieducator.org

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound This table presents example data that would be obtained from a single-crystal XRD experiment. researchgate.netnih.gov

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 98.5 |

| Volume (ų) | 1056.2 |

| Z (Molecules/unit cell) | 4 |

| Key Bond Length (C-N) (Å) | 1.395 |

| Key Bond Length (C-F) (Å) | 1.360 |

| Key Intermolecular Interaction | N-H···F Hydrogen Bond |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemical Assignment

While this compound itself is achiral, its derivatives can be chiral, for example, if the cyclopentyl ring is substituted to create a stereocenter. For such chiral derivatives, chiroptical spectroscopy is essential for determining the absolute configuration (i.e., assigning R or S stereochemistry). saschirality.orgcas.cz

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. acs.org Vibrational Circular Dichroism (VCD) is the infrared analogue, measuring differential absorption in the vibrational region of the spectrum. nih.gov

The standard method involves measuring the experimental ECD and/or VCD spectrum of a chiral derivative and comparing it to spectra predicted by quantum chemical calculations for both the R and S enantiomers. nih.gov A match between the experimental spectrum (with its characteristic positive and negative bands) and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereocenter(s). This is a powerful, non-destructive method that does not require the synthesis of a reference compound of known configuration.

Chromatographic Methods (HPLC, LC/MS) for Purity Assessment and Separation

Chromatographic techniques are vital for assessing the purity of this compound and for the separation of derivatives from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. chromatographyonline.com

A typical HPLC analysis would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com An acid modifier like formic acid is often added to the mobile phase to ensure good peak shape for the amine analyte by protonating it. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the aniline (B41778) chromophore absorbs strongly. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification and purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. d-nb.infonih.gov As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This provides simultaneous retention time data and mass-to-charge ratio information, confirming the identity of the peak and allowing for the detection of impurities even if they co-elute with the main component under UV detection.

Table 5: Representative HPLC/LC-MS Method for Analysis of this compound Derivatives Method parameters are based on common practices for analyzing aniline derivatives. sielc.comd-nb.inforesearchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV and/or Mass Spectrometric Detector (LC-MS) |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm and/or ESI+ Mass Spectrometry |

| MS Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Computational and Theoretical Chemistry Insights into N Cyclopentyl 2 Fluoroaniline

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

DFT calculations would typically be employed to optimize the molecular geometry of N-cyclopentyl-2-fluoroaniline, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. A common approach involves using a functional like B3LYP with a basis set such as 6-31G* or larger to achieve a balance between accuracy and computational cost.

The electronic properties of this compound are significantly influenced by the interplay between the electron-donating amino group (-NH-cyclopentyl) and the electron-withdrawing fluorine atom on the aromatic ring. The nitrogen atom's lone pair of electrons delocalizes into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. However, the fluorine atom at the ortho position exerts a strong inductive (-I) effect, withdrawing electron density from the ring. This push-pull electronic dynamic is crucial in determining the molecule's reactivity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, with a significant contribution from the carbon atom bonded to the fluorine, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| Geometrical Parameters | ||

| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond due to resonance. |

| C-F Bond Length | ~1.35 Å | Typical for a C(sp²)-F bond. |

| N-C(cyclopentyl) Bond Length | ~1.47 Å | Standard C(sp³)-N single bond. |

| C-N-C(cyclopentyl) Bond Angle | ~120° | Reflecting sp² hybridization of the nitrogen. |

| Electronic Properties | ||

| HOMO Energy | ~ -5.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Arises from the electronegativity difference between F, N, and the rest of the molecule. |

Note: The values in this table are representative and would be expected from a DFT calculation (e.g., at the B3LYP/6-31G level of theory) but are not from a specific published study on this compound.*

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational flexibility of this compound and the influence of solvent on its behavior over time. nih.gov MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its conformational landscape. rsc.org

The primary source of conformational flexibility in this compound arises from the cyclopentyl ring and the rotation around the C-N bond. Cyclopentane itself is not planar and exists in a continuous state of pseudo-rotation between two main conformations: the envelope and the half-chair. youtube.com This flexibility would be retained in this compound, with the cyclopentyl group rapidly interconverting between these puckered forms. The barrier to this pseudo-rotation is low, meaning that at room temperature, the ring is highly dynamic. dalalinstitute.com

Rotation around the C(aryl)-N bond would also contribute to the conformational landscape, though this rotation would be somewhat hindered due to steric interactions between the cyclopentyl group and the ortho-fluorine atom. MD simulations can quantify the free energy barriers associated with these rotations and identify the most stable conformations.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description and Expected Findings |

| Conformational Dihedrals | Analysis of the C-C-C-C dihedral angles within the cyclopentyl ring would reveal the puckering amplitude and phase, confirming the envelope and half-chair conformations. |

| C(aryl)-N Bond Rotation | The potential of mean force (PMF) along the C(aryl)-N bond rotation would likely show a higher energy barrier for conformations where the cyclopentyl group is eclipsed with the fluorine atom. |

| Radial Distribution Functions (RDFs) | RDFs between the amine hydrogen and solvent oxygen atoms (in water) would show a sharp peak at ~1.8-2.0 Å, indicative of strong hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The SASA would fluctuate depending on the conformation of the cyclopentyl ring and its orientation relative to the aniline ring. |

Electrostatic Surface Potential (ESP) Analysis of Fluorine's Influence on Intermolecular Interactions

The Electrostatic Surface Potential (ESP) is a valuable tool for understanding the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The ESP map visually represents the electrostatic potential on the electron density surface of the molecule, with different colors indicating regions of positive, negative, and neutral potential.

For this compound, the ESP map would be characterized by several key features. A region of negative electrostatic potential (typically colored red or orange) would be localized around the highly electronegative fluorine atom. This indicates a region that is attractive to electrophiles and can act as a hydrogen bond acceptor. The nitrogen atom's lone pair would also contribute to a region of negative potential, though this is somewhat modulated by its connection to the cyclopentyl group and its delocalization into the ring.

Conversely, a region of positive electrostatic potential (typically colored blue) would be found around the hydrogen atom of the amine group (-NH-). This positive region signifies its ability to act as a hydrogen bond donor. The hydrogen atoms on the cyclopentyl ring would exhibit a relatively neutral to slightly positive potential.

The presence of the ortho-fluorine atom significantly influences the ESP of the entire molecule. Its strong electron-withdrawing nature polarizes the C-F bond and also affects the charge distribution on the aromatic ring, which in turn influences the properties of the amino group. This modulation of the electronic landscape is critical for how this compound interacts with other molecules, such as biological receptors or other reactants. mdpi.com

Table 3: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted ESP | Implication for Intermolecular Interactions |

| Ortho-Fluorine Atom | Strongly Negative | Site for favorable interactions with electrophiles and hydrogen bond donors. |

| Amine Hydrogen | Strongly Positive | Acts as a primary hydrogen bond donor. |

| Aromatic Ring (π-face) | Generally Negative | Can participate in π-stacking interactions. |

| Cyclopentyl Group | Largely Neutral/Slightly Positive | Primarily involved in van der Waals and hydrophobic interactions. |

Molecular Modeling and Docking Studies for Rational Design in Chemical Biology

Molecular modeling and docking are indispensable computational techniques in chemical biology and drug discovery. These methods are used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a biological target, such as a protein or enzyme. While there are no specific published docking studies for this compound, its structural features make it an interesting candidate for such investigations.

The general workflow for a docking study involving this compound would begin with obtaining the three-dimensional structure of a target protein, often from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using molecular mechanics or quantum mechanics.

Docking software would then be used to place the ligand into the binding site of the protein in various possible conformations and orientations. A scoring function is then applied to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

The key interactions that would be assessed in a docking study of this compound include:

Hydrogen Bonding: The amine hydrogen can act as a hydrogen bond donor, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The cyclopentyl ring and the benzene ring provide significant nonpolar surface area for hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

π-Interactions: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues.

By analyzing the predicted binding modes and scores, researchers can generate hypotheses about the biological activity of this compound and rationally design derivatives with improved potency and selectivity. mdpi.com

In Silico Prediction of Mechanistic Pathways and Reaction Energetics

Computational chemistry provides powerful in silico methods to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. rsc.org For this compound, these methods could be applied to understand its synthesis, degradation, or metabolic pathways.

For example, a common reaction involving fluoroarenes is nucleophilic aromatic substitution (SNAr). nih.gov Computational methods can be used to model the SNAr reaction of this compound with a nucleophile. This would involve calculating the energies of the reactants, the Meisenheimer intermediate (the adduct formed by the attack of the nucleophile), the transition state for its formation, and the products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

DFT calculations are well-suited for this purpose. By mapping the potential energy surface of the reaction, a detailed step-by-step mechanism can be elucidated. The calculations can also reveal the influence of the cyclopentyl group and the ortho-fluorine on the reaction profile. For instance, the steric bulk of the cyclopentyl group might hinder the approach of a nucleophile, while the electron-withdrawing fluorine atom would stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. rsc.org

Table 4: Hypothetical Energetic Profile for a Reaction of this compound (e.g., SNAr)

| Reaction Species/State | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 | +15 to +25 | Formation of the Meisenheimer intermediate. |

| Meisenheimer Intermediate | -5 to +5 | The stabilized anionic adduct. |

| Transition State 2 | +20 to +30 | Expulsion of the fluoride (B91410) leaving group. |

| Products | Variable | Depends on the specific nucleophile and leaving group. |

Note: These energy values are illustrative and would vary depending on the specific reaction, nucleophile, and solvent conditions.

Academic and Research Applications of N Cyclopentyl 2 Fluoroaniline Derivatives

Role as Chemical Building Blocks in Medicinal Chemistry Research

The N-cyclopentyl-2-fluoroaniline moiety is a valuable pharmacophore in drug discovery. Its structural features—the lipophilic cyclopentyl group, the hydrogen bond donor/acceptor capabilities of the aniline (B41778) nitrogen, and the electron-withdrawing nature of the fluorine atom—allow for diverse interactions with biological targets.

Derivatives of this compound have been instrumental in the design and synthesis of potent and selective enzyme inhibitors, particularly targeting kinases, which are crucial in cancer and inflammation signaling pathways. The 2-fluoroaniline (B146934) portion can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, a common strategy in inhibitor design.

One notable application is in the development of checkpoint kinase 1 (CHK1) inhibitors. CHK1 is a critical regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapeutics. A patent for pyrrolopyridine-based kinase inhibitors describes a compound that incorporates the this compound scaffold. This compound demonstrated significant inhibitory activity against CHK1, highlighting the scaffold's utility in creating targeted cancer therapies.

Furthermore, related fluoroaniline (B8554772) structures are integral to other classes of kinase inhibitors. For instance, 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for managing diabetes. nih.gov The fluorine substitution is often employed to enhance metabolic stability and binding affinity. nih.gov In another area, triazole-based molecular hybrids incorporating a fluoroaniline moiety have been synthesized and shown to possess antistaphylococcal activity. One such derivative, 2-(3-cyclopentyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline, demonstrates the adaptability of the core structure for developing antibacterial agents. nih.gov

| Derivative Class | Target Enzyme/Organism | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Pyrrolopyridines | Checkpoint Kinase 1 (CHK1) | Oncology | This compound |

| 5-Fluoro-2-oxindoles | α-Glucosidase | Diabetes | 5-Fluoroaniline core |

| Triazole Hybrids | Staphylococcus aureus | Infectious Disease | 2-(3-Cyclopentyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline |

In the drug discovery pipeline, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com The this compound scaffold offers several avenues for such optimization. The cyclopentyl group can be modified to explore different hydrophobic pockets in a target protein, while the aniline and the aromatic ring provide sites for substitution to fine-tune electronic properties and create new interaction points.

Pharmacophore elucidation involves identifying the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. drugdesign.org While specific pharmacophore models for this compound derivatives are not extensively published, the known roles of its constituent parts are informative. The fluorine atom can modulate the pKa of the aniline nitrogen and participate in favorable electrostatic or hydrogen bonding interactions. researchgate.net The aromatic ring serves as a scaffold for positioning other functional groups, and the cyclopentyl moiety provides a defined hydrophobic element. These features are crucial for creating effective pharmacophore models used in virtual screening and the design of new lead compounds. nih.gov

Contributions to Agrochemical Development as Synthetic Intermediates

Fluoroanilines are recognized as important intermediates in the synthesis of a wide range of agrochemicals, including pesticides, herbicides, and fungicides. researchgate.net Their inclusion in a molecule can enhance its biological efficacy and metabolic stability. While direct applications of this compound as a final agrochemical product are not widely documented, its role as a synthetic intermediate is significant.

Integration into Advanced Materials Science Research (e.g., Polymerization Catalysis)

The application of this compound derivatives extends beyond life sciences into materials science. Substituted anilines can be used as monomers or precursors for specialized polymers and materials with unique electronic or physical properties. While specific research on this compound in polymerization catalysis is limited, related compounds like N-cyclopentyl-4-fluoro-3-methylaniline are noted for their potential use in synthesizing advanced materials. smolecule.com The combination of the aromatic ring, the amine functionality, and the fluorine substituent can influence polymer characteristics such as thermal stability, conductivity, and solubility.

Development of Ligand Systems for Transition Metal Catalysis

Fluoro-substituted aniline derivatives serve as valuable precursors for ligands used in transition metal catalysis. The electronic properties of the ligand, which are critical for the activity and selectivity of the metal catalyst, can be precisely tuned by the fluorine substituent. These ligands can coordinate with a variety of transition metals, including palladium, copper, and iron, to form complexes that catalyze a wide range of organic transformations. nih.govmdpi.com

For example, Schiff base ligands derived from the condensation of a substituted aniline with an aldehyde or ketone can form stable complexes with transition metals. mdpi.com These complexes have shown catalytic activity in reactions such as oxidation. While research has not specifically focused on this compound, the principles of using fluoroanilines to create ligands are well-established. mdpi.com The N-cyclopentyl group would add a specific steric bulk to the ligand, potentially influencing the regioselectivity or stereoselectivity of the catalyzed reaction.

Environmental Fate and Degradation Pathway Investigations (e.g., Microbial Transformations)

The widespread use of aniline derivatives in industry necessitates an understanding of their environmental fate and potential for biodegradation. researchgate.net Studies on the microbial degradation of fluoroanilines provide insight into how this compound might behave in the environment.

Research on 2-fluoroaniline (2-FA) has shown that it can be degraded by mixed microbial cultures, although it exhibits relatively poor biodegradability compared to other isomers. nih.gov Acclimated microbial communities can achieve high removal efficiency through processes that involve hydroxylation and dehalogenation, catalyzed by enzymes like monooxygenases and dioxygenases. nih.gov Key bacterial genera identified in the degradation of 2-FA include Novosphingobium, Bradyrhizobium, and Ochrobactrum. nih.gov

The N-cyclopentyl substituent would likely influence the compound's biodegradability. The increased steric hindrance and lipophilicity might affect its uptake by microorganisms and its interaction with degradative enzymes. It is generally observed that increased substitution on the aniline ring can lead to longer degradation times. nih.gov Therefore, investigations into the specific microbial transformations of this compound are needed to fully assess its environmental persistence and degradation pathways.

| Compound Class | Degradation Process | Key Findings | Relevant Microbial Genera |

|---|---|---|---|

| Fluoroanilines (general) | Aerobic Biodegradation | Degradation rate decreases with increased fluorine substitution. nih.gov Meta-cleavage pathways are involved. nih.gov | β-Proteobacteria, α-Proteobacteria, Flavobacteriia nih.gov |

| 2-Fluoroaniline (2-FA) | Aerobic Biodegradation | High removal efficiency (100%) after acclimation. nih.gov Involves simultaneous hydroxylation and dehalogenation. nih.gov | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys nih.gov |

| Substituted Anilines | Soil Transformation | Subject to adsorption and microbial transformation in soil environments. acs.org | Not specified in detail |

Future Perspectives and Emerging Avenues in N Cyclopentyl 2 Fluoroaniline Research

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, lowering energy consumption, and avoiding hazardous substances. pfizer.comacs.org For the synthesis of N-cyclopentyl-2-fluoroaniline, which is traditionally achieved through methods like reductive amination of 2-fluoroaniline (B146934) with cyclopentanone (B42830) or nucleophilic substitution, green chemistry offers several promising alternatives.

Future research is focused on replacing conventional reagents and solvents with more environmentally benign options. ispe.orgmdpi.com This includes the use of biocatalysts, such as enzymes, which can facilitate reactions under mild conditions with high selectivity, thereby reducing the formation of byproducts. mdpi.com Another avenue is the adoption of mechanochemistry, where mechanical force, rather than solvents, is used to drive chemical reactions, drastically cutting down on solvent waste. The development of catalytic systems using earth-abundant metals like nickel, instead of precious metals such as palladium, also represents a key area of innovation for C-N bond formation. pfizer.com

| Parameter | Traditional Synthesis | Green/Sustainable Approach |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like DMF or chlorinated solvents. google.com | Emphasizes use of water, ethanol, or other bio-derived, recyclable solvents. mdpi.com |

| Catalysts | May rely on stoichiometric reagents or precious metal catalysts (e.g., Palladium, Platinum). pfizer.com | Focuses on recyclable, high-turnover catalysts, including enzymes or earth-abundant metals (e.g., Nickel, Iron). pfizer.commdpi.com |

| Energy Input | Often requires high temperatures and pressures, leading to significant energy consumption. | Aims for ambient temperature and pressure conditions, potentially using alternative energy sources like light (photocatalysis). molport.com |

| Waste Generation | Can produce significant amounts of hazardous waste, leading to a low atom economy. | Designed to maximize atom economy and minimize waste, with byproducts that are non-toxic and easily managed. ispe.org |

Implementation of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, is emerging as a transformative technology in the production of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgasynt.comamt.uk Unlike traditional batch processing, flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.orgchemicalindustryjournal.co.uk

This methodology offers significant advantages for the synthesis of this compound. The enhanced heat and mass transfer in flow reactors can lead to faster reactions, higher yields, and cleaner products. asynt.commdpi.com It also improves safety, as hazardous intermediates are generated in small volumes and consumed immediately in the next step. chemicalindustryjournal.co.uk When coupled with automation, flow chemistry platforms can enable the rapid synthesis and screening of a library of this compound derivatives, accelerating the discovery of new lead compounds in drug development programs. mdpi.com

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Complex and often requires re-optimization of reaction conditions. | Easier to scale up by running the system for longer periods or using parallel reactors. beilstein-journals.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small reaction volumes and superior temperature control. asynt.comchemicalindustryjournal.co.uk |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. beilstein-journals.orgchemicalindustryjournal.co.uk |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility, leading to improved product quality. beilstein-journals.org |

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov For a scaffold like this compound, AI/ML algorithms can be employed to design novel derivatives with optimized properties and to predict their biological activity.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can analyze datasets of existing compounds to identify the key structural features that influence a molecule's efficacy and safety profile. nih.govresearchgate.net These models can predict the activity of virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates. cas.orgpatsnap.com Generative AI models can even design entirely new molecules based on the this compound core, exploring a vast chemical space to identify structures with a high probability of success against a specific biological target. digitellinc.com This in silico approach significantly reduces the time and cost associated with traditional drug discovery. researchgate.netresearchgate.net

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Predictive Modeling (QSAR) | Uses existing data to build models that predict the biological activity, toxicity, and pharmacokinetic properties of new molecules. nih.govresearchgate.net | Prioritizes the synthesis of derivatives with the highest potential for desired therapeutic effects. |

| Generative Design | Algorithms create novel molecular structures tailored to bind to a specific biological target. digitellinc.com | Proposes new, patentable derivatives of this compound with improved properties. |

| Virtual Screening | Rapidly screens vast digital libraries of compounds to identify those likely to be active against a target. nih.govpatsnap.com | Identifies potential new applications and biological targets for the this compound scaffold. |

| Reaction Prediction | Predicts the outcomes of chemical reactions and suggests optimal synthetic routes. nih.gov | Helps design more efficient and sustainable pathways for synthesizing novel derivatives. |

Development of Novel Spectroscopic Probes for Real-Time Chemical Process Monitoring

To fully leverage the benefits of advanced synthesis methods like flow chemistry, real-time monitoring and control are essential. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. acs.orgmt.com The development of novel spectroscopic probes is a cornerstone of PAT.

For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be integrated directly into the reactor. americanpharmaceuticalreview.compharmanow.live These probes provide continuous, real-time data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comnih.gov This information allows for precise control over the reaction, ensuring it proceeds optimally and consistently. pharmanow.live By detecting deviations from the desired process parameters instantly, adjustments can be made to prevent batch failures, improve yield, and ensure the final product meets stringent quality specifications. acs.orgnih.gov

| Spectroscopic Technique | Principle of Operation | Application in Synthesis Monitoring |

|---|---|---|

| In-situ FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations, identifying functional groups. | Tracks the disappearance of reactant peaks (e.g., C=O of cyclopentanone) and the appearance of product peaks. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a chemical fingerprint of the molecules present. pharmanow.live | Ideal for monitoring reactions in aqueous media and for analyzing solid-state properties like polymorphism. americanpharmaceuticalreview.compharmanow.live |

| Process NMR Spectroscopy | Provides detailed structural information by probing the magnetic properties of atomic nuclei. | Offers quantitative data on all components in the reaction mixture, enabling precise kinetic analysis. |

| Online HPLC | Automates the sampling and injection of reaction mixtures into a high-performance liquid chromatograph for separation and analysis. mt.com | Provides near real-time data on product purity and the formation of impurities. acs.org |

Q & A

Basic Questions

Q. What are the established synthetic routes for N-cyclopentyl-2-fluoroaniline, and how can reaction parameters like temperature and catalyst selection influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, substituting a halogen (e.g., Cl) on 2-fluoroaniline with a cyclopentyl group under palladium catalysis (e.g., Pd(OAc)₂) at 80–100°C can yield the target compound. Optimization includes varying solvents (DMF vs. toluene) and catalyst loading (1–5 mol%) to improve yields >75%. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound, and what key spectral markers should be identified?

- Methodological Answer :

- ¹H NMR : Cyclopentyl protons appear as multiplets (δ 1.5–2.5 ppm), while aromatic protons show splitting due to fluorine coupling (e.g., δ 6.5–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -120 ppm confirms fluorine substitution.

- MS : Molecular ion peak at m/z 193.1 (C₁₁H₁₃FN₂) with fragmentation patterns matching NIST reference data .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl group and electronic effects from fluorine impact the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine increases electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. However, the bulky cyclopentyl group sterically hinders ortho-substitution, favoring para-selectivity. Computational studies (DFT) show a 15% reduction in activation energy for para vs. meta coupling due to electronic effects .

Q. What strategies are effective in resolving contradictions between theoretical and experimental solubility data for this compound in polar solvents?

- Methodological Answer : Discrepancies arise from cyclopentyl’s hydrophobicity countering fluorine’s polarity. Re-measure solubility using standardized OECD guidelines (shake-flask method) in buffers (pH 2–12). PubChem data suggests experimental logP ≈ 2.8, differing from calculated values (logP = 3.2), requiring adjustments for hydrogen-bonding parameters .

Q. In stability studies, what degradation pathways are predominant for this compound under oxidative conditions, and how can they be inhibited?

- Methodological Answer : Accelerated oxidative degradation (e.g., 3% H₂O₂, 40°C) forms quinone derivatives via hydroxyl radical attack. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1% w/v) reduces degradation by 40%. LC-MS identifies primary degradation products, with retention times cross-referenced to PubChem’s spectral library .

Q. How can researchers differentiate between competing reaction mechanisms (e.g., SNAr vs. radical pathways) during functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.